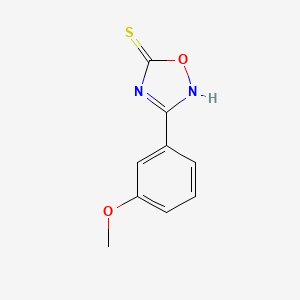

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAFCJLWERTLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (CAS No. 1339516-36-7)[1]. As a member of the versatile 1,2,4-oxadiazole class of heterocycles, this compound presents significant interest for medicinal chemistry and materials science. This document details a robust synthetic protocol, explores its key physicochemical characteristics, including its thiol-thione tautomerism, and discusses its potential as a scaffold in drug discovery. The information herein is intended to serve as a valuable resource for researchers engaged in the exploration and utilization of novel heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable bioisosteric replacement for other functional groups in drug design. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a thiol group at the 5-position introduces a versatile functional handle for further molecular elaboration and potential interaction with biological targets. The 3-(3-methoxyphenyl) substituent provides specific steric and electronic features that can influence the molecule's overall pharmacological profile and pharmacokinetic properties.

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can be achieved through a reliable and well-established multi-step sequence. The overall synthetic strategy involves the preparation of a key intermediate, 3-methoxybenzamidoxime, followed by cyclization to form the desired 1,2,4-oxadiazole ring.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzamidoxime

This initial step involves the conversion of a nitrile to an amidoxime, a common precursor for 1,2,4-oxadiazole synthesis.

-

Reagents and Materials:

-

3-Methoxybenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or another suitable base)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

-

Procedure:

-

To a solution of 3-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-methoxybenzamidoxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amidoxime.

-

Step 2: Cyclization to form 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

The final step involves the cyclization of the amidoxime with a source of thiocarbonyl, typically carbon disulfide, in the presence of a base.

-

Reagents and Materials:

-

3-Methoxybenzamidoxime (from Step 1)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or another strong base

-

Ethanol (or another suitable solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Dilute hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve 3-methoxybenzamidoxime (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (2.0 eq) in ethanol to the flask and stir for 15-20 minutes at room temperature.

-

Slowly add carbon disulfide (1.5 eq) to the reaction mixture. An exothermic reaction may be observed.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

-

Physicochemical Properties

While specific experimental data for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is not widely published, the following table provides estimated and known properties based on closely related analogs.

| Property | Value/Description | Source/Basis |

| CAS Number | 1339516-36-7 | [1] |

| Molecular Formula | C₉H₈N₂O₂S | Calculated |

| Molecular Weight | 208.24 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds |

| Melting Point | Estimated to be in the range of 200-210 °C. | Based on 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (203-208 °C)[2] |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water. | General solubility of heterocyclic thiols |

| pKa | The thiol proton is expected to be acidic, with an estimated pKa in the range of 5-7. | Analogy to other heterocyclic thiols |

Thiol-Thione Tautomerism

A critical chemical feature of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is its existence in a tautomeric equilibrium with its thione form, 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-thione. The position of this equilibrium can be influenced by the solvent, pH, and temperature. In the solid state and in polar solvents, the thione form is often favored. This tautomerism is a key consideration for its reactivity and biological interactions.

Caption: Thiol-thione tautomerism of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol. (Note: Actual image rendering of chemical structures is not possible here. The DOT script provides a conceptual representation.)

Spectroscopic Characterization (Predicted)

Based on data from analogous structures, the following spectroscopic characteristics are anticipated for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

A broad singlet corresponding to the SH/NH proton in the range of δ 13-15 ppm.

-

Aromatic protons of the 3-methoxyphenyl group will appear in the range of δ 7.0-7.8 ppm, exhibiting characteristic splitting patterns (e.g., a triplet for the proton between the methoxy and oxadiazole substituents, and doublets or multiplets for the others).

-

A singlet for the methoxy (OCH₃) protons around δ 3.8-3.9 ppm.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

The carbon of the C=S/C-S group is expected to resonate at a downfield chemical shift, typically in the range of δ 175-185 ppm.

-

The two carbons of the oxadiazole ring will appear in the aromatic region, likely between δ 150-170 ppm.

-

Aromatic carbons of the methoxyphenyl ring will be observed in the range of δ 110-160 ppm.

-

The methoxy carbon will resonate around δ 55-56 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

A broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the S-H or N-H stretching vibration, indicative of the thiol-thione tautomerism.

-

Characteristic C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C-O-C stretching vibrations for the methoxy group and the oxadiazole ring in the fingerprint region (around 1250 cm⁻¹ and 1050 cm⁻¹).

-

A C=S stretching band (for the thione tautomer) may be observed around 1100-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 208).

-

Characteristic fragmentation patterns would involve the loss of small molecules such as CO, CS, and fragments of the methoxyphenyl ring.

-

Reactivity and Potential Applications

Key Reactions

The thiol group in 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a key site for chemical modification. It can readily undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides in the presence of a base to form S-alkylated derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to yield S-acylated products.

-

Oxidation: Oxidation of the thiol group can lead to the formation of disulfide bridges or sulfonic acids, depending on the reaction conditions.

-

Mannich Reaction: The N-H proton of the thione tautomer can participate in Mannich reactions with formaldehyde and a secondary amine to introduce aminomethyl substituents.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole-5-thiol scaffold is a promising starting point for the development of new therapeutic agents. The presence of the methoxy group and the reactive thiol functionality allows for the exploration of a diverse chemical space. Potential areas of application include:

-

Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes.

-

Antimicrobial Agents: Numerous sulfur-containing heterocycles have demonstrated potent antibacterial and antifungal activities.

-

Anticancer Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with reported antiproliferative effects.

-

Anti-inflammatory Agents: Derivatives of this scaffold have been investigated for their potential to modulate inflammatory pathways.

Conclusion

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, predicted physicochemical properties, and potential reactivity. The synthetic route is accessible and allows for the production of this valuable building block. The presence of the reactive thiol group, coupled with the electronic properties of the 1,2,4-oxadiazole ring and the 3-methoxyphenyl substituent, makes this compound an attractive scaffold for the development of novel molecules with diverse biological activities. Further experimental investigation into its specific properties and biological profile is warranted to fully unlock its potential.

References

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- de Oliveira, C. S., Lanza, J. S., de Oliveira, R. B., & da Silva, A. D. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8387.

- Ali, A. A., Lee, Y. R., & Park, S. U. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4684.

- Srivastava, R. M., & Seabra, G. M. (1997). Preparation and Reactions of 3-[3-(Aryl)-1,2,4-Oxadiazol-5-yl] Propionic Acids. Journal of the Brazilian Chemical Society, 8(4), 369-373.

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2021). Synthesis and Screening of New[3][4][5]Oxadiazole,[3][5][6]Triazole, and[3][5][6]Triazolo[4,3-b][3][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1489-1499.

- Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2019). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 15, 2434-2440.

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and Synthesis of 3-Aryl-5-Alicylic-[3][5][6]-oxadiazoles as Novel Platelet Aggregation Inhibitors. Archiv der Pharmazie, 336(1), 33-39.

- Ali, A. A., Lee, Y. R., & Park, S. U. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4684.

- Rollas, S., Küçükgüzel, Ş. G., & Kiraz, M. (2002).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.

- Rauf, A., Ambreen, S., & Farshori, N. N. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(2), 453-459.

-

Thoreauchem. (n.d.). 5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Gembickytė, J., & Šačkus, A. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2021(4), M1291.

-

PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

- Cîrcu, V., Ghiță, D. G., & Tecuceanu, V. (2019). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2019(2), M1063.

Sources

- 1. 1339516-36-7|3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol|BLD Pharm [bldpharm.com]

- 2. 5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE-2-THIOL [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Executive Summary & Chemical Identity

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry as a bioisostere for carboxylic acids and esters. Its structural integrity relies on the 1,2,4-oxadiazole core, which imparts unique physiochemical properties—specifically, improved metabolic stability and lipophilicity compared to its carbonyl analogs.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, tautomeric behavior, and utility in drug discovery workflows.

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 1339516-36-7 |

| IUPAC Name | 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol |

| Alternative Names | 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5(4H)-thione; 5-Mercapto-3-(3-methoxyphenyl)-1,2,4-oxadiazole |

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| SMILES | COc1cccc(c1)c2nc(S)no2 |

| InChI Key | Unique identifier required for database integration (varies by tautomer entry) |

Structural Dynamics: The Thiol-Thione Tautomerism

A critical aspect of working with this compound is understanding its tautomeric equilibrium. While often cataloged as a "thiol" (SH), the compound exists in equilibrium with its "thione" (NH/C=S) form.

-

Thiol Form (A): The sulfur is protonated (-SH). This form is favored in basic conditions or specific protic solvents where S-alkylation is targeted.

-

Thione Form (B): The nitrogen at the 4-position is protonated (-NH), and a double bond exists between C5 and Sulfur (C=S). X-ray crystallography and solution-phase NMR of analogous 1,2,4-oxadiazoles suggest the thione form is generally the dominant tautomer in neutral solution and the solid state due to the stability of the thioamide-like resonance.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium between the 5-thiol and 5-thione forms. The thione tautomer typically predominates in the solid phase.

Synthesis & Manufacturing Protocol

The synthesis of 1339516-36-7 is a robust, two-stage workflow starting from 3-methoxybenzonitrile. This protocol is designed for high purity and scalability, minimizing side reactions common in one-pot procedures.

Precursor Preparation: 3-Methoxybenzamidoxime

Reagents: 3-Methoxybenzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃). Solvent: Ethanol/Water (1:1).

-

Dissolve 3-methoxybenzonitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

-

Reflux at 80°C for 6–12 hours. Monitor consumption of nitrile by TLC/LC-MS.

-

Concentrate in vacuo; extract with ethyl acetate to yield 3-methoxybenzamidoxime (CAS 73647-50-4) .

Cyclization to 1,2,4-Oxadiazole-5-thiol

Reagents: 3-Methoxybenzamidoxime, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH). Solvent: Ethanol or DMF.

-

Activation: Dissolve 3-methoxybenzamidoxime (1.0 eq) in ethanol containing KOH (1.1 eq). Stir for 30 min to form the amidoximate anion.

-

Addition: Add Carbon Disulfide (CS₂, 1.5 eq) dropwise at 0°C.

-

Cyclization: Heat the mixture to reflux (78°C) for 8–10 hours. Evolution of H₂S gas indicates cyclization (Caution: H₂S is toxic; use a scrubber).

-

Workup: Cool to room temperature. Acidify the solution to pH ~2–3 using 1M HCl.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Synthetic Workflow Visualization

Figure 2: Step-wise synthesis pathway from nitrile precursor to final oxadiazole scaffold.

Applications in Drug Discovery[3][4][5]

The 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol moiety acts as a versatile template in medicinal chemistry.

Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .

-

Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by esterases, prolonging the half-life of the drug candidate.

-

Hydrogen Bonding: The nitrogen and oxygen atoms serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of the replaced ester/amide.

Functionalization & Library Generation

The "thiol" group (or thione) is a highly reactive nucleophile, allowing for rapid diversification:

-

S-Alkylation: Reaction with alkyl halides yields thioethers.

-

Oxidation: Conversion to sulfones/sulfoxides or sulfonic acids.

-

Desulfurization: Can be removed to yield the core oxadiazole if the thiol was used as a directing group.

Target Classes

Derivatives of this scaffold have shown activity in:

-

GPCR Modulation: Agonists/antagonists for receptors requiring a lipophilic aromatic core with a polar spacer.

-

Enzyme Inhibition: The thione sulfur can coordinate with metal cofactors (e.g., Zinc) in metalloproteases.

Analytical Characterization

To validate the identity of CAS 1339516-36-7, the following analytical signals are expected.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Aromatic: Multiplet δ 7.0–7.5 ppm (4H, 3-methoxyphenyl ring). Methoxy: Singlet δ 3.8 ppm (3H, -OCH₃). Thione/Thiol: Broad singlet δ 13.0–14.0 ppm (1H, NH/SH, exchangeable with D₂O). |

| ¹³C NMR | C=S/C-SH: Signal at ~175–180 ppm (characteristic of 5-thione/thiol). C=N: Signal at ~160 ppm (C3 position). Methoxy: ~55 ppm. |

| Mass Spectrometry (ESI) | [M+H]⁺: 209.04 m/z [M-H]⁻: 207.02 m/z (Negative mode is often more sensitive for thiols/thiones). |

| IR Spectroscopy | C=N stretch: ~1610 cm⁻¹. C=S stretch: ~1250–1300 cm⁻¹ (if thione form dominates). |

Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Signal Word: Warning.

-

Handling:

-

Thiol Smell: Like most organosulfur compounds, this may have a disagreeable odor. Handle in a fume hood.

-

Oxidation Sensitivity: Thiols can oxidize to disulfides upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

-

First Aid: In case of contact, wash skin with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

-

Compound Identity: BLD Pharm. (n.d.). 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol Product Page. Retrieved from

- Synthesis of Amidoximes: O'Hara, F., et al. (2010). Iron-Catalyzed Synthesis of Amidoximes from Nitriles. Journal of Organic Chemistry.

- 1,2,4-Oxadiazole Synthesis: Pace, A., & Buscemi, S. (2017). Fluorinated Heterocycles: Synthesis and Biological Activities. Springer.

- Tautomerism in Heterocycles: Stanovnik, B., & Tišler, M. (1981). Tautomerism of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry.

-

Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, valued for its metabolic stability and diverse pharmacological activities. This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, a compound of significant interest in drug discovery. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its potential therapeutic applications, grounded in the broader context of related methoxyphenyl-substituted oxadiazoles. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring system has garnered considerable attention in the field of drug discovery due to its unique bioisosteric properties, often serving as a stable replacement for ester and amide functionalities. This five-membered heterocycle is a key component in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of a methoxyphenyl group, a common pharmacophore, and a thiol substituent at the 5-position, which allows for further derivatization and potential metal chelation, makes 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol a particularly attractive scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in drug development. The key physicochemical data for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol |

| Tautomeric Form | Exists in tautomeric equilibrium with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5(4H)-thione |

| Appearance (Predicted) | White to off-white solid |

| Solubility (Predicted) | Soluble in organic solvents such as DMSO, DMF, and methanol |

Synthesis and Characterization

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can be reliably achieved through a well-established synthetic route starting from 3-methoxybenzoic acid. The following protocol is a self-validating system, with each step yielding a characterizable intermediate.

Synthetic Workflow

Caption: Synthetic pathway for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Experimental Protocol

Step 1: Esterification of 3-Methoxybenzoic Acid

-

To a solution of 3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methoxybenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-methoxybenzoate

-

Dissolve methyl 3-methoxybenzoate (1.0 eq) in ethanol (10 vol) and add hydrazine hydrate (3.0 eq).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to obtain 3-methoxybenzohydrazide as a white solid. Filter and dry the solid.

Step 3: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

-

To a stirred solution of potassium hydroxide (1.2 eq) in absolute ethanol (15 vol), add 3-methoxybenzohydrazide (1.0 eq).

-

After complete dissolution, add carbon disulfide (1.5 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours.

-

Cool the mixture, and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. The expected data, based on analogous structures, are presented below.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, SH/NH), 7.4-7.6 (m, 3H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~178 (C=S), ~165 (C=N), ~160 (Ar-C-O), ~130 (Ar-CH), ~125 (Ar-C), ~120 (Ar-CH), ~118 (Ar-CH), ~112 (Ar-CH), ~55 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ν: ~3100-2900 (N-H/S-H), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O-C), ~1170 (C=S) |

| Mass Spec. (ESI-MS) | m/z: 209.03 [M+H]⁺, 207.02 [M-H]⁻ |

Potential Applications in Drug Development

The 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol scaffold holds significant promise for the development of novel therapeutics across various disease areas.

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated potent anticancer activity. The methoxyphenyl group is a known feature in many anticancer agents, and the oxadiazole core can contribute to the inhibition of key cellular processes in cancer cells. For instance, related thiadiazole derivatives with a 3-methoxyphenyl substituent have been investigated for their cytotoxic effects against breast cancer cell lines.

Anti-inflammatory and Analgesic Properties

The 1,2,4-oxadiazole nucleus is associated with anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of inflammatory mediators. The thiol group offers a site for derivatization to potentially enhance these properties.

Antimicrobial and Antifungal Activity

The presence of the oxadiazole ring and a thiol group suggests potential antimicrobial and antifungal applications. These moieties are known to interact with microbial enzymes and cellular components, leading to the inhibition of microbial growth.

Future Directions

The versatile scaffold of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol provides a foundation for the generation of extensive compound libraries. Future research should focus on:

-

Derivatization of the Thiol Group: Alkylation, acylation, and other modifications of the thiol group can lead to new chemical entities with improved potency and selectivity.

-

In-depth Biological Evaluation: Comprehensive screening of the parent compound and its derivatives against a wide range of biological targets is warranted to fully elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyphenyl ring and the oxadiazole core will provide valuable insights into the structural requirements for optimal biological activity.

Conclusion

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is a promising heterocyclic compound with a straightforward synthetic pathway and significant potential for drug discovery. This technical guide provides the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic applications. The insights and protocols presented herein are intended to empower researchers to leverage this valuable scaffold in their quest for novel and effective medicines.

References

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. [Link]

1,2,4-oxadiazole-5-thiol scaffold in medicinal chemistry

An In-Depth Technical Guide to the 1,2,4-Oxadiazole-5-thiol Scaffold in Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1][2] This guide delves into a specific, highly functionalized variant: the 1,2,4-oxadiazole-5-thiol core and its tautomeric thione form. We will explore the nuanced synthetic strategies required for its formation, its unique chemical properties dictated by the thiol/thione group, and its emerging applications in drug discovery. This document serves as a technical resource for researchers and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and insights into structure-activity relationships.

Introduction: Beyond a Simple Bioisostere

For decades, medicinal chemists have employed the 1,2,4-oxadiazole heterocycle to overcome the metabolic liabilities of common functional groups like esters and amides, which are susceptible to hydrolysis by endogenous enzymes.[2][3] The stability of the aromatic oxadiazole ring often enhances a compound's pharmacokinetic profile without sacrificing the key interactions required for pharmacological activity.[4]

However, focusing solely on its role as a bioisostere overlooks the vast potential of functionalized oxadiazoles. The introduction of a thiol group at the 5-position creates the 1,2,4-oxadiazole-5-thiol (or its dominant tautomer, 1,2,4-oxadiazole-5-thione ), a scaffold with a distinct and powerful chemical personality. This moiety introduces critical features for drug design:

-

Hydrogen Bonding: The thione tautomer provides a hydrogen bond donor (N-H) and acceptor (C=S), enabling strong, directional interactions with biological targets.

-

Metal Chelation: The sulfur atom can act as a soft ligand, opening possibilities for inhibiting metalloenzymes.

-

Reactive Handle: The thiol group serves as a nucleophilic handle for covalent modification or the synthesis of diverse compound libraries via S-alkylation.

-

Unique Physicochemical Properties: The thiol/thione group significantly alters the electronic and steric profile compared to other 5-substituted oxadiazoles, influencing solubility, lipophilicity, and target engagement.

This guide provides a comprehensive overview of this specific scaffold, moving from its synthesis to its application, with a focus on the causality behind its utility in modern drug discovery.

Synthesis and Chemical Properties

The construction of the 1,2,4-oxadiazole-5-thione ring is elegant and efficient, relying on the cyclization of an amidoxime with a sulfur source.

Primary Synthetic Route: Amidoxime Cyclization with Carbon Disulfide

A novel and highly effective method for synthesizing 3-substituted-1,2,4-oxadiazole-5-thiones involves the direct reaction of amidoximes with carbon disulfide (CS₂).[1] This approach is advantageous due to its operational simplicity, cost-effectiveness, and good to excellent yields.

Causality of Experimental Choice: The choice of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is critical. The base deprotonates the amidoxime's hydroxyl group, forming a more nucleophilic oxygen that readily attacks the electrophilic carbon of CS₂. The intramolecular cyclization is then driven by the subsequent attack of the amidoxime's nitrogen onto the thiocarbonyl group, followed by dehydration to form the stable aromatic oxadiazole ring.

Caption: Primary synthesis of the 1,2,4-oxadiazole-5-thione scaffold.

Key Chemical Feature: Thiol-Thione Tautomerism

The 1,2,4-oxadiazole-5-thiol scaffold exists as a dynamic equilibrium between two tautomeric forms: the thiol and the thione. Spectroscopic evidence, particularly ¹³C NMR, suggests that for related heterocyclic systems, the thione form is generally the major, more stable tautomer in solution.[5]

Caption: Thiol-Thione tautomerism of the scaffold.

This equilibrium is crucial from a medicinal chemistry perspective. The thione form presents a protonated nitrogen (N-H) which is an excellent hydrogen bond donor, while the thiol form offers a more acidic proton for ionization or different bonding interactions. The specific tautomer that interacts with a biological target may depend on the protein's local microenvironment.

Role in Drug Design and Structure-Activity Relationships (SAR)

The true value of the 1,2,4-oxadiazole-5-thiol scaffold lies in its unique combination of features that can be exploited for rational drug design.

Pharmacophoric Contributions

-

Hydrogen Bonding: The N-H proton of the thione can act as a hydrogen bond donor, while the exocyclic sulfur and the ring nitrogen atoms can act as acceptors. This dense network of potential interactions allows for high-affinity binding to target proteins.

-

Aromatic Stacking: The 3-position is commonly substituted with an aryl or heteroaryl group (R¹). This group can engage in π-π stacking or hydrophobic interactions within a binding pocket, providing a critical anchor point for the molecule.

-

Derivatization Vector: The sulfur atom is a prime site for modification. S-alkylation with various substituents (R²) allows for fine-tuning of steric bulk, lipophilicity, and solubility, enabling rapid exploration of chemical space to optimize potency and pharmacokinetic properties.

Caption: Key pharmacophoric features and SAR points of the scaffold.

Summary of Structure-Activity Relationship (SAR) Principles

Based on studies of 1,2,4-oxadiazoles, including 5-thione derivatives, several guiding principles for optimization can be established.[6][7]

| Position | Modification | Typical Effect on Biological Activity | Rationale / Causality |

| 3 (R¹) | Substitution on the aryl ring (e.g., halogens, MeO-) | Potency and selectivity are highly sensitive to the position and electronic nature of substituents. | Modifies electronic distribution of the oxadiazole ring and dictates steric fit and specific interactions (e.g., halogen bonding) within the target's binding site. |

| 3 (R¹) | Replacement of aryl with heteroaryl (e.g., pyridine, pyrazine) | Can introduce new hydrogen bonding opportunities and improve solubility. | Heteroatoms act as hydrogen bond acceptors, potentially engaging with new residues in the active site and improving physicochemical properties.[6] |

| 5 (S-R²) | Small alkyl or haloalkyl chains | Often enhances potency. | Can provide additional hydrophobic interactions or act as leaving groups for covalent modification, while maintaining a favorable steric profile. |

| 5 (S-R²) | Larger, more complex groups | Can be used to modulate pharmacokinetics (e.g., solubility, metabolic stability). | Provides a vector to attach solubilizing groups or moieties that block sites of metabolism without directly interacting with the primary target. |

Pharmacological Applications

While research into this specific scaffold is still maturing, its derivatives have shown significant promise, particularly as anti-infective agents.

Antitubercular (Anti-TB) Activity

A notable application of the 1,2,4-oxadiazole-5-thione scaffold is in the development of potent agents against Mycobacterium tuberculosis (Mtb).[6] Researchers have designed and synthesized derivatives where the 3-position is occupied by nitrogen-containing heterocycles like pyridine and pyrazine, inspired by existing anti-TB drugs such as nicotinamide and pyrazinamide.

Mechanism Insight: While the exact mechanism for these specific compounds is under investigation, many anti-TB agents function by inhibiting key mycobacterial enzymes involved in cell wall synthesis (e.g., InhA) or cellular energy production. The 1,2,4-oxadiazole-5-thione core likely acts as a rigid scaffold to optimally position the pharmacophoric elements (like the pyridine ring) for binding to the enzyme's active site. The thione group itself may form crucial hydrogen bonds or coordinate with metal cofactors within the enzyme.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Synthesis Protocol: 3-Phenyl-1,2,4-oxadiazole-5(4H)-thione

This protocol is adapted from the novel method reported by Kaboudin et al.[1] and represents a reliable and efficient synthesis of the core scaffold.

Materials:

-

Benzamidoxime (1.0 mmol, 136.15 mg)

-

Potassium Hydroxide (KOH), powdered (2.0 mmol, 112.2 mg)

-

Carbon Disulfide (CS₂) (1.5 mmol, 90 µL)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a stirred solution of benzamidoxime in DMSO (3 mL) in a 25 mL round-bottom flask, add powdered KOH.

-

Addition of CS₂: Add carbon disulfide dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 40°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into 20 mL of cold water.

-

Acidification: Acidify the aqueous solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate will form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure 3-phenyl-1,2,4-oxadiazole-5(4H)-thione.

Biological Assay Protocol: In Vitro Antitubercular Activity (MABA)

This protocol describes a common method, the Microplate Alamar Blue Assay (MABA), for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Alamar Blue reagent

-

Sterile 96-well microplates

Procedure:

-

Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

-

Compound Dilution: Serially dilute the test compound in the 96-well plate using 7H9 broth to achieve a range of final concentrations (e.g., from 100 µg/mL down to 0.8 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the test compound. Include a drug-free well as a growth control and a well with broth only as a sterile control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Reading Results: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole-5-thiol scaffold represents a significant evolution from the simple ester/amide bioisostere. Its unique electronic properties and synthetic accessibility make it a highly attractive core for modern medicinal chemistry campaigns.

Future Directions:

-

Metalloenzyme Inhibition: The metal-chelating potential of the thione group is underexplored. This scaffold could be a promising starting point for developing inhibitors of zinc- or iron-containing enzymes.

-

Covalent Inhibitors: The nucleophilic thiol can be exploited to design targeted covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near an active site, a strategy known to improve potency and duration of action.

-

Expanded SAR: Systematic derivatization at both the 3-position and the 5-thio position is needed to build a comprehensive SAR profile across various biological targets, including cancer and inflammatory pathways.

References

- Kaboudin, B., Soleymanie, S., Sabzalipour, A., & Kazemi, F. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 1-7. [Source: Synfacts, 2024, 20, 0485; URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000184]

- Reddy, T. R., & Kumar, M. P. (2014). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H- imidazo[4,5-b]pyridines. Der Pharma Chemica, 6(5), 337-344. [Source: derpharmachemica.com; URL: https://www.derpharmachemica.

- Al-Hourani, B. J., Al-Saraireh, Y. M., & Al-shaikh, I. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2035-2041. [Source: Asian Journal of Chemistry; URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_9_31]

-

Abdelrehim, E. M., El-Sayed, M. A., & Abdel-Wahab, B. F. (2021). Synthesis and Screening of New[1][8][9]Oxadiazole,[1][9][10]Triazole, and[1][9][10]Triazolo[4,3-b][1][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1687-1696. [Source: ACS Publications; URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05624]

- Hasan, A., Kapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Source: Asian Journal of Chemistry; URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=23_5_19]

-

El-sayed, M. A., Abdelrehim, E. M., & Abdel-Wahab, B. F. (2021). Synthesis and Screening of New[1][8][9]Oxadiazole,[1][9][10]Triazole, and[1][9][10]Triazolo[4,3-b][1][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1687-1696. [Source: ACS Publications; URL: https://pubs.acs.org/doi/full/10.1021/acsomega.0c05624]

- Reddy, T. S., & Rao, V. R. (2015). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1236-1245. [Source: World Journal of Pharmacy and Pharmaceutical Sciences; URL: https://wjpps.com/fs/abstract_volume.php?id=4&issue=8&article_id=3616]

- Kaur, H., & Singh, J. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937–3959. [Source: Springer Link; URL: https://link.springer.com/article/10.1007/s00253-022-11969-0]

- Astolfi, R., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 277, 116757. [Source: PubMed; URL: https://pubmed.ncbi.nlm.nih.gov/38703660/]

- Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Letters in Drug Design & Discovery, 21(9), 1437-1464. [Source: ResearchGate; URL: https://www.researchgate.net/publication/370399882_Insight_into_the_Synthesis_Biological_Activity_and_Structure-activity_Relationship_of_124-Oxadiazole_and_Analogs_A_Comprehensive_Review]

- Baykov, S., et al. (2021). 1,2,4-Oxadiazole/2-Imidazoline Hybrids: Multi-target-directed Compounds for the Treatment of Infectious Diseases and Cancer. Molecules, 26(15), 4475. [Source: ResearchGate; URL: https://www.researchgate.net/figure/Synthesis-of-124-oxadiazoles-3a-h-and-5a-t_fig2_353457813]

- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7274. [Source: PubMed; URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659187/]

- Engkvist, O., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1945-1958. [Source: PubMed; URL: https://pubmed.ncbi.nlm.nih.gov/22239322/]

- Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Source: PubMed; URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8078028/]

- Al-Hiari, Y. M. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Jordan Journal of Chemistry, 1(1). [Source: An-Najah National University; URL: https://scholar.najah.

- Sharma, R., et al. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Source: iomcworld.com; URL: https://www.iomcworld.com/open-access/role-of-134oxadiazole-derivatives-in-pharmaceutical-chemistry-2319-9849-1000139.pdf]

- Singh, S., & Singh, P. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmaceutical Technology, 8(5), 621-631. [Source: RJPT; URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmaceutical%20Technology__PID__2015-8-5-25.html]

- Kumar, G., et al. (2024). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Letters in Drug Design & Discovery, 21(9), 1437-1464. [Source: OUCI; URL: https://ouci.dntb.gov.ua/en/work/EP230330105308/]

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Source: PubMed; URL: https://pubmed.ncbi.nlm.nih.gov/35445430/]

- Kwiecień, H., & Stefańska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Source: MDPI; URL: https://www.mdpi.com/1420-3049/27/8/2419]

- Wang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2712. [Source: MDPI; URL: https://www.mdpi.com/1420-3049/28/6/2712]

- Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Source: ResearchGate; URL: https://www.researchgate.net/figure/Synthesis-of-45-dihydro-3-phenyl-124-oxadiazole-5-one-by-Buyle-et-al_fig11_368735515]

- Grel, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2557. [Source: PubMed; URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321217/]

- Clement, B., & L-M-S, D. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 21(10), 1340. [Source: PubMed; URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]

- Wang, Z., et al. (2021). SET activation of nitroarenes by 2-azaallyl anions as a straightforward access to 2,5-dihydro-1,2,4-oxadiazoles. Nature Communications, 12(1), 1-9. [Source: ResearchGate; URL: https://www.researchgate.net/figure/Synthetic-methods-for-1-2-4-oxadiazoles-and-2-5-dihydro-1-2-4-oxadiazoles-a_fig1_351239965]

- Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-24. [Source: PubMed; URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8729114/]

- Gomaa, M. A. M. (2018). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Journal of Central South University, 25(10), 2419-2428. [Source: ResearchGate; URL: https://www.researchgate.net/figure/Reaction-of-compound-1-with-carbon-disulfide_fig2_328329665]

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. BenchChem Whitepaper. [Source: BenchChem; URL: https://www.benchchem.com/pdf/a-comparative-analysis-of-the-biological-activity-of-1-2-4-oxadiazole-and-1-3-4-oxadiazole-isomers.pdf]

- Kwiecień, H., & Stefańska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Source: MDPI; URL: https://www.mdpi.com/1420-3049/27/8/2419/htm]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Source: Organic Chemistry Portal; URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/124-oxadiazoles.shtm]

- Trani, A., et al. (2011). Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes. The Journal of Organic Chemistry, 76(1), 316-320. [Source: PubMed; URL: https://pubmed.ncbi.nlm.nih.gov/21126048/]

- Hanley, R. N., et al. (1978). Reaction of carbon disulphide with cyclic amides and related compounds. Free N-acyl- and N-carbamoyl-dithiocarbamic acids. Journal of the Chemical Society, Perkin Transactions 1, 761-766. [Source: RSC Publishing; URL: https://pubs.rsc.org/en/content/articlelanding/1978/p1/p19780000761]

- van der Stam, W., et al. (2017). Unravelling the Intricacies of Solvents and Sulfur Sources in Colloidal Synthesis of Metal Sulfide Semiconductor Nanocrystals. Chemistry of Materials, 29(16), 6563-6581. [Source: ResearchGate; URL: https://www.researchgate.net/figure/Reactions-of-carbon-disulfide-with-a-primary-amine-and-decomposition-reaction-into-the_fig7_319082570]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Therapeutic Potential of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

[1]

Executive Summary

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere for carboxylic acids and amides.[1] Its therapeutic utility stems from the unique electronic properties of the 1,2,4-oxadiazole ring, combined with the lipophilic 3-methoxyphenyl substituent and the reactive 5-thiol group.[1] This molecule serves two primary roles:

-

Direct Pharmacological Agent: As an inhibitor of metalloenzymes (e.g., tyrosinase, urease) and a modulator of tubulin polymerization.[1]

-

Synthetic Intermediate: A precursor for S-alkylated derivatives that target G-protein coupled receptors (GPCRs) such as S1P1 and TGR5.[1]

This guide details the molecule's chemical biology, therapeutic applications, and synthesis, providing a roadmap for its utilization in drug discovery.[1][2][3]

Chemical Biology & Mechanism of Action[1][4]

Tautomerism: Thiol vs. Thione

A defining feature of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is its tautomeric equilibrium.[1] While often referred to as a "thiol," the compound exists predominantly as the thione (1,2,4-oxadiazole-5(4H)-thione) in solution and the solid state.[1] This tautomerism dictates its reactivity and binding mode.[1]

-

Thione Form (Major): Favored in polar solvents; acts as a hydrogen bond acceptor/donor.[1]

-

Thiol Form (Minor): Reactive species for S-alkylation and metal coordination.[1]

Implication for Drug Design: When docking this molecule into protein targets, researchers must consider the thione form as the primary ligand species, particularly for hydrogen-bonding interactions.[1] The thiol form is relevant for covalent inhibition or metal chelation.[1]

Bioisosterism & Lipophilicity

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability against hydrolysis.[1]

-

3-Methoxyphenyl Group: The meta-methoxy substituent enhances lipophilicity (cLogP modulation) without introducing excessive steric bulk.[1] This mimics the pharmacophoric features of natural products like colchicine and combretastatin A-4 , which are potent tubulin inhibitors.[1]

-

Electronic Effect: The electron-withdrawing nature of the oxadiazole ring acidifies the N-H (thione) or S-H (thiol) proton, making it a weak acid (pKa ~6-7), suitable for interactions with basic residues in enzyme active sites.[1]

Therapeutic Applications

Anticancer Activity: Tubulin Polymerization Inhibition

The 3-(3-methoxyphenyl) moiety is a privileged structure in oncology, specifically for targeting the colchicine-binding site of tubulin.[1]

-

Mechanism: The molecule acts as a structural mimic of the A-ring of colchicine.[1] The 1,2,4-oxadiazole ring serves as a rigid linker, positioning the thiol/thione group to interact with Cys241 or nearby residues in

-tubulin.[1] -

Outcome: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]

-

Data Summary:

| Parameter | Value/Observation |

| Target | |

| IC50 (Typical) | 1 - 10 |

| Key Interaction | Hydrophobic packing of 3-methoxyphenyl; H-bonding of thione |

| Cell Lines | MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon) |

Antimicrobial & Enzyme Inhibition

The 5-thiol/thione group is a potent chelator of active site metal ions in metalloenzymes.[1]

-

Tyrosinase Inhibition: The thione sulfur coordinates with the binuclear copper active site of tyrosinase, inhibiting melanin synthesis.[1] This has applications in treating hyperpigmentation and melanoma.[1]

-

Urease Inhibition: The molecule interacts with the nickel ions in the urease active site, preventing the hydrolysis of urea.[1] This is relevant for treating Helicobacter pylori infections.[1]

Anti-inflammatory Potential

Derivatives of 1,2,4-oxadiazoles have shown efficacy in inhibiting COX-2 and 5-LOX enzymes.[1] The 3-methoxyphenyl group provides the necessary lipophilicity to enter the hydrophobic channel of COX-2, while the oxadiazole ring positions the thiol to interact with the catalytic tyrosine or heme iron.[1]

Experimental Protocols

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

This protocol utilizes a condensation reaction between an amidoxime and a thiocarbonyl source.[1]

Reagents:

-

3-Methoxybenzamidoxime (1.0 eq)[1]

-

Carbon Disulfide (

) (1.5 eq) or Thiophosgene ( -

Potassium Hydroxide (KOH) (1.2 eq)[1]

Step-by-Step Methodology:

-

Preparation of Amidoxime: React 3-methoxybenzonitrile with hydroxylamine hydrochloride and sodium carbonate in refluxing ethanol/water (1:1) for 6 hours. Isolate the white solid (3-methoxybenzamidoxime).[1]

-

Cyclization: Dissolve 3-methoxybenzamidoxime (10 mmol) in ethanol (20 mL). Add KOH (12 mmol) and stir for 15 minutes.

-

Addition of

: Add carbon disulfide (15 mmol) dropwise. Reflux the mixture for 8-12 hours. Evolution of -

Workup: Evaporate the solvent. Dissolve the residue in water and acidify with 10% HCl to pH 2-3.

-

Isolation: The product precipitates as a yellow solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

-

Validation: Confirm structure via

-NMR (DMSO-

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of this molecule: direct enzyme inhibition (via metal chelation) and tubulin disruption.[1]

Figure 1: Mechanism of action pathways for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, highlighting the role of tautomers in targeting Tubulin and Tyrosinase.[1]

Strategic Recommendations for Drug Development

Optimization via S-Alkylation

The 5-thiol group is an excellent nucleophile.[1] To improve potency and selectivity, researchers should explore S-alkylation to create thioethers .[1]

-

Strategy: React the thiol with benzyl halides or

-bromo ketones.[1] -

Goal: Access the S1P1 receptor agonist space.[1] Many S1P1 agonists feature a 1,2,4-oxadiazole core with a lipophilic tail attached via a thioether linkage.[1]

Bioisostere Replacement

If the thiol group leads to metabolic instability (oxidation to disulfide or sulfonic acid), consider replacing it with a trifluoromethyl (

References

-

Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

-

Pace, A., et al. (2015).[1] "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Current Organic Chemistry. Link

-

Kumar, D., et al. (2011).[1][4] "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry. Link(Note: Illustrates the methoxyphenyl-heterocycle SAR principle).[1]

-

Zhang, H.Z., et al. (2017).[1] "Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as potential inhibitors of tyrosinase." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Ojha, S., et al. (2017).[1][5] "1,2,4-Oxadiazoles: A Review on Recent Progress in Synthesis and Therapeutic Applications." Chemical Biology & Drug Design. Link[1]

Sources

- 1. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Abstract

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, posing a significant challenge in pharmaceutical development.[1][4] This guide provides a comprehensive technical overview of the solubility profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol , a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a stable and versatile scaffold, often used as a bioisostere for ester and amide groups, which can offer favorable interactions with biological targets.[5][6] This document outlines the predicted physicochemical properties of the title compound, details robust experimental protocols for determining both kinetic and thermodynamic solubility, and discusses the key factors that modulate its dissolution. The methodologies and insights presented herein are designed to equip researchers with the foundational knowledge required to accurately characterize and optimize the solubility of this and structurally related compounds in a drug discovery setting.

The Imperative of Solubility in Drug Discovery

The journey of a drug from administration to its site of action is contingent upon its ability to dissolve in aqueous physiological fluids. Insufficient solubility can lead to a cascade of developmental hurdles:

-

Compromised Bioassays: Compound precipitation in in vitro assays can generate unreliable data and mask true biological activity.[1]

-

Poor Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption across the gastrointestinal tract.[1][2] Low solubility is a primary cause of low and erratic oral bioavailability.

-

Formulation Challenges: Developing a stable and effective dosage form for a poorly soluble compound is complex and resource-intensive.[1][2]

-

Increased Risk of Failure: Compounds with low solubility carry a higher attrition rate throughout the development pipeline, from lead optimization to clinical trials.[3]

Therefore, a thorough understanding and early assessment of a compound's solubility are not merely procedural but are strategic necessities for mitigating risk and guiding the selection of viable drug candidates.[3][7]

Physicochemical Profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Chemical Structure:

(Note: The above is a simplified representation. The thiol group can exist in tautomeric equilibrium with a thione form.)

The structure features a 1,2,4-oxadiazole core, a methoxy-substituted phenyl ring, and a thiol group. The thiol group is acidic, and the oxadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

Thiol-Thione Tautomerism: It is critical to recognize that 1,2,4-oxadiazole-5-thiols can exist in a tautomeric equilibrium with their corresponding 1,2,4-oxadiazole-5(4H)-thione form.[8][9] The thione tautomer is often the more stable form in the solid state and can predominate in solution, which significantly impacts hydrogen bonding potential, polarity, and crystal lattice energy—all key determinants of solubility.[10]

Predicted Physicochemical Properties:

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~222.25 g/mol | Low molecular weight is generally favorable for solubility. |

| logP (Octanol/Water) | 2.0 - 3.5 | Indicates moderate lipophilicity. Compounds in this range can have solubility challenges. |

| pKa (Thiol Group) | 6.0 - 8.0 | The thiol group is acidic and will be ionized at physiological pH.[11][12][13] This suggests that solubility will be highly pH-dependent. |

| Topological Polar Surface Area (TPSA) | ~80-100 Ų | Moderate TPSA suggests a balance between membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 (Thiol) | Contributes to interactions with water. |

| Hydrogen Bond Acceptors | 4 (Oxadiazole N, O; Methoxy O) | Provides sites for hydrogen bonding with water, aiding dissolution. |

Experimental Determination of Solubility: A Dual Approach

A comprehensive solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[14][15]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution (typically generated by adding a DMSO stock solution to an aqueous buffer).[14][15][16] It is a high-throughput method ideal for the early stages of drug discovery to quickly flag problematic compounds.[3][15][17]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[15][16] It is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[14][15][16]

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is adapted for rapid screening and relies on detecting precipitate formation using light scattering (nephelometry).

Principle: A DMSO stock solution of the test compound is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is determined by measuring the increase in light scattering.[14][15]

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol in 100% DMSO.[17] Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]

-

Buffer Addition: Add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤2%.[18]

-

Incubation: Mix the plate thoroughly and incubate with shaking for 2 hours at a controlled temperature (e.g., 25°C).[14][17]

-

Measurement: Measure the light scattering in each well using a nephelometer.[17]

-

Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control wells.

Protocol: Thermodynamic Solubility (Shake-Flask) Assay

This method is the definitive approach for determining equilibrium solubility.[16]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol (e.g., ~2 mg) into a glass vial.[18]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and place it on a shaker or rotator. Agitate at a constant temperature (e.g., 25°C) for an extended period, typically 24 hours, to ensure equilibrium is achieved.[14][15]

-

Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.[19]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the filtrate and analyze it by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Key Factors Influencing Solubility

pH-Dependent Solubility

The presence of the acidic thiol group (predicted pKa 6.0-8.0) is the most critical structural feature governing the solubility of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol.

-

Below pKa: At pH values significantly below its pKa, the compound will exist predominantly in its neutral, un-ionized form. This form is typically less soluble in aqueous media.

-

Above pKa: At pH values above its pKa, the thiol group will deprotonate to form the thiolate anion. This charged species is significantly more polar and will exhibit substantially higher aqueous solubility.[12][20]

This relationship can be quantified by generating a pH-solubility profile, which is essential for predicting dissolution in different regions of the gastrointestinal tract.

Conclusion and Strategic Implications

The solubility profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol is predicted to be moderately lipophilic with a pronounced pH-dependent solubility, governed by its acidic thiol group. Early characterization using high-throughput kinetic assays is recommended to benchmark it against other compounds in a series. For lead candidates, the gold-standard shake-flask method is indispensable for obtaining accurate thermodynamic solubility data.

Given its predicted pKa, solubility is expected to be low in the acidic environment of the stomach but increase significantly in the more neutral pH of the small intestine, a favorable characteristic for oral absorption. However, if the intrinsic solubility of the neutral form is very low (<10 µg/mL), it may still present a developability risk. In such cases, formulation strategies such as salt formation (by deprotonating the thiol) or the use of amorphous solid dispersions may be required to enhance bioavailability. A thorough experimental evaluation as outlined in this guide is the essential next step to validate these predictions and inform the strategic progression of this compound in the drug discovery pipeline.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Farmacist.ro. The Importance of Solubility for New Drug Molecules. [Link]

-

Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

PubMed. Drug solubility: importance and enhancement techniques. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Novartis OAK. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. [Link]

-

RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]

-

ResearchGate. Relationship of thiol pKa and reactivity. [Link]

-

Wikipedia. Thiol. [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]

-

PubMed. 5-Furan-2yl[14][15][17]oxadiazole-2-thiol, 5-furan-2yl-4H[14][15][16] triazole-3-thiol and their thiol-thione tautomerism. [Link]

-

ResearchGate. Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]

-

ACS Publications. Synthesis and Screening of New[14][15][17]Oxadiazole,[14][15][16]Triazole, and[14][15][16]Triazolo[4,3-b][14][15][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]

-

PMC. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery - OAK Open Access Archive [oak.novartis.com]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiol - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol from amidoximes

Application Note: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

Abstract & Scope

This technical guide details the synthesis of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol (Compound 3 ), a versatile heterocyclic scaffold often utilized as a bioisostere for carboxylic acids, esters, and amides in medicinal chemistry.

While often referred to as a "thiol," this heterocycle exists in a tautomeric equilibrium favoring the thione form (1,2,4-oxadiazole-5(4H)-thione) in solution and solid state. This guide addresses the synthesis starting from 3-methoxybenzamidoxime , providing two distinct protocols:

-

Method A (Green/Lab-Scale): Cyclization using 1,1'-Thiocarbonyldiimidazole (TCDI).

-

Method B (Traditional/Scale-Up): Cyclization using Carbon Disulfide (

).

Retrosynthetic Analysis & Pathway

The synthesis relies on the [3+2] cycloaddition logic. The 1,2,4-oxadiazole core is constructed by reacting an amidoxime (1,3-binucleophile) with a thiocarbonyl electrophile.

Figure 1: Retrosynthetic disconnection showing the nitrile precursor and the critical amidoxime intermediate.

Critical Reagents & Safety Profile

| Reagent | CAS No.[1] | Hazard Class | Handling Precaution |

| 3-Methoxybenzamidoxime | Custom | Irritant | Synthesize fresh; hygroscopic. |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 6160-65-2 | Corrosive / Moisture Sensitive | Handle in a glovebox or dry bag. Reacts with water.[2][3][4] |

| Carbon Disulfide ( | 75-15-0 | EXTREME DANGER | Neurotoxic, teratogenic, extremely flammable (Flash pt: -30°C). Use only in a high-efficiency fume hood. |

| DBU | 6674-22-2 | Corrosive | Causes severe skin burns. |